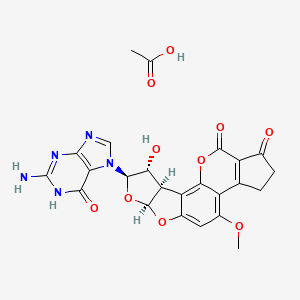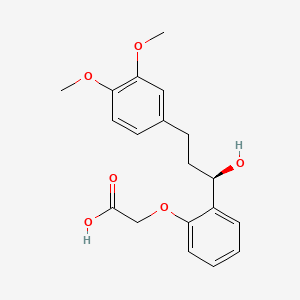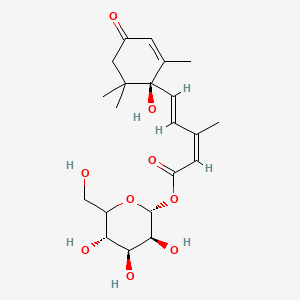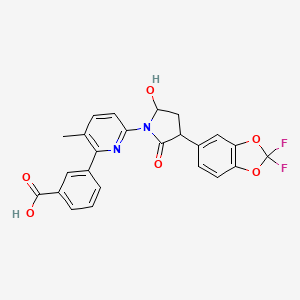
2,3,3',4',6-Penta-O-acetylsucrose-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3’,4’,6-Penta-O-acetylsucrose-d6 is a deuterated derivative of 2,3,3’,4’,6-Penta-O-acetylsucrose. It is an isotope-labeled compound used primarily in scientific research. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4’,6-Penta-O-acetylsucrose-d6 involves the acetylation of sucrose with acetic anhydride in the presence of a catalyst such as perchloric acid. The reaction typically proceeds under mild conditions, with the temperature maintained below 35°C to prevent decomposition. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of 2,3,3’,4’,6-Penta-O-acetylsucrose-d6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure the purity and yield of the product. The final product is subjected to rigorous quality control measures to meet the standards required for research applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3’,4’,6-Penta-O-acetylsucrose-d6 undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield deuterated sucrose and acetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or dilute acids.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Hydrolysis: Deuterated sucrose and acetic acid.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,3,3’,4’,6-Penta-O-acetylsucrose-d6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.
Biology: Employed in the study of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the synthesis of other deuterated compounds and as a standard in analytical techniques such as mass spectrometry
Mecanismo De Acción
The mechanism of action of 2,3,3’,4’,6-Penta-O-acetylsucrose-d6 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying metabolic pathways. The compound is metabolized similarly to its non-deuterated counterpart, but the presence of deuterium allows for precise tracking using analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Comparación Con Compuestos Similares
Similar Compounds
2,3,3’,4,4’-Penta-O-acetylsucrose: Another acetylated derivative of sucrose with similar properties but without deuterium labeling.
α-D-Mannose pentaacetate: A similar compound used in biochemical research but derived from mannose instead of sucrose.
Uniqueness
2,3,3’,4’,6-Penta-O-acetylsucrose-d6 is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis. The deuterium atoms provide a distinct advantage in studying reaction mechanisms and metabolic pathways, making it a preferred choice in various scientific fields.
Propiedades
Fórmula molecular |
C22H32O16 |
|---|---|
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-5-acetyloxy-2-[acetyloxy(dideuterio)methyl]-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis[dideuterio(hydroxy)methyl]oxolan-2-yl]oxy-3-hydroxyoxan-4-yl] acetate |
InChI |
InChI=1S/C22H32O16/c1-9(25)31-7-15-16(30)18(33-11(3)27)19(34-12(4)28)21(36-15)38-22(8-24)20(35-13(5)29)17(32-10(2)26)14(6-23)37-22/h14-21,23-24,30H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1/i6D2,7D2,8D2 |
Clave InChI |
AHLIHMGXFJRKSY-QCURXUJTSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@](O1)(C([2H])([2H])O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C([2H])([2H])OC(=O)C)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate](/img/structure/B13860666.png)


![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)


![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)


